molecular formula C9H8N2O6 B1505411 Ethyl 2,6-Dinitrobenzoate CAS No. 773136-03-1

Ethyl 2,6-Dinitrobenzoate

Cat. No.: B1505411
CAS No.: 773136-03-1
M. Wt: 240.17 g/mol
InChI Key: YAHSCVKMQNZMGB-UHFFFAOYSA-N
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Description

Ethyl 2,6-dinitrobenzoate is an organic compound with the molecular formula C₉H₈N₂O₆ and a molecular weight of 240.17 g/mol. It is a derivative of benzoic acid where two nitro groups (-NO₂) are substituted at the 2 and 6 positions of the benzene ring, and the carboxylic acid group is esterified with ethanol.

Synthetic Routes and Reaction Conditions:

  • Nitration of Ethyl Benzoate: Ethyl benzoate can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the ortho and para positions of the benzene ring.

  • Purification: The resulting mixture is then purified through recrystallization to obtain this compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized through controlled nitration reactions, ensuring the selective placement of nitro groups at the desired positions. The process involves large-scale reactors and precise temperature control to achieve high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of ethyl 2,6-diaminobenzoate.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Ethyl 2,6-dinitrobenzoic acid.

  • Reduction: Ethyl 2,6-diaminobenzoate.

  • Substitution: Brominated derivatives of this compound.

Scientific Research Applications

Ethyl 2,6-dinitrobenzoate is used in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of other organic compounds and as a reagent in organic synthesis.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 3,5-dinitrobenzoate

  • Ethyl 2,4-dinitrobenzoate

  • Ethyl 2,6-diaminobenzoate

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Properties

IUPAC Name

ethyl 2,6-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-2-17-9(12)8-6(10(13)14)4-3-5-7(8)11(15)16/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHSCVKMQNZMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704880
Record name Ethyl 2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773136-03-1
Record name Ethyl 2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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